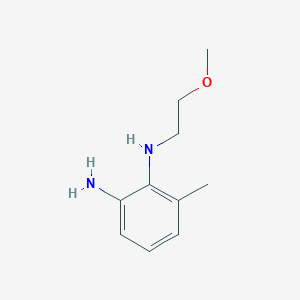

1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine

Description

1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine is a substituted aromatic diamine characterized by a benzene ring with two amine groups at the 1- and 2-positions. The 1-position amine is further substituted with a 2-methoxyethyl group, while the 6-position of the benzene ring carries a methyl substituent. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science.

For instance, nitro precursors can be reduced using SnCl₂·2H₂O in ethanol under reflux, followed by alkaline extraction and purification . The methoxyethyl group likely enhances solubility in polar organic solvents compared to simpler alkyl-substituted diamines, as seen in structurally related compounds like N1-(2-Ethoxyethyl)benzene-1,2-diamine .

Applications of this compound may include roles as a ligand in metal-catalyzed C–H functionalization reactions (similar to N,O-bidentate directing groups in ) or as a precursor for benzotriazole synthesis via diazotization .

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-N-(2-methoxyethyl)-3-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C10H16N2O/c1-8-4-3-5-9(11)10(8)12-6-7-13-2/h3-5,12H,6-7,11H2,1-2H3 |

InChI Key |

HVCVKJFZHZRGOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)NCCOC |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

$$

\text{6-Methylbenzene-1,2-diamine} + \text{2-Methoxyethylamine} \rightarrow \text{1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine}

$$

This method ensures selective alkylation of one amino group without over-alkylation or side reactions.

Detailed Preparation Methodology

Reagents and Conditions

| Component | Role | Typical Amount/Condition |

|---|---|---|

| 6-Methylbenzene-1,2-diamine | Starting diamine | Stoichiometric or slight excess |

| 2-Methoxyethylamine | Alkylating agent | Equimolar or slight excess |

| Solvent | Reaction medium | Ethanol or methanol, anhydrous preferred |

| Catalyst | Optional, to enhance reaction | Acid catalysts (e.g., acetic acid) or base catalysts depending on protocol |

| Temperature | Reaction temperature | 25°C to reflux (~78°C for ethanol) |

| Time | Reaction duration | 4 to 24 hours depending on conditions |

Procedure

- Dissolve 6-methylbenzene-1,2-diamine in ethanol under stirring.

- Add 2-methoxyethylamine slowly to the solution.

- If used, add catalyst to facilitate the reaction.

- Heat the mixture to reflux for several hours (typically 6-12 hours) to ensure complete reaction.

- Monitor the reaction progress via thin layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, cool the reaction mixture to room temperature.

- Purify the product by recrystallization from a suitable solvent or by chromatographic techniques to remove unreacted starting materials and side products.

Purification and Yield

The product is generally obtained as a solid after recrystallization or chromatography with yields ranging from 70% to 90%, depending on reaction optimization.

| Parameter | Typical Value |

|---|---|

| Purification method | Recrystallization/chromatography |

| Yield (%) | 70–90% |

| Purity (%) | >98% (confirmed by NMR, HPLC) |

Alternative Synthetic Routes and Catalytic Methods

While the direct alkylation method is predominant, other synthetic strategies include:

Reductive Amination: Condensation of 6-methylbenzene-1,2-diamine with 2-methoxyacetaldehyde followed by reduction to the corresponding amine. This method requires reducing agents such as sodium borohydride or catalytic hydrogenation.

Catalytic Hydrogenation of Nitro Precursors: Starting from nitro-substituted intermediates, catalytic hydrogenation in the presence of palladium on carbon under hydrogen atmosphere can yield the diamine with the methoxyethyl substituent, although this route is more common for positional isomers like 1,4-diamines.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct alkylation | 6-Methylbenzene-1,2-diamine + 2-Methoxyethylamine | Ethanol, reflux, catalyst optional | 70–90 | Most common, straightforward, scalable |

| Reductive amination | 6-Methylbenzene-1,2-diamine + 2-Methoxyacetaldehyde + reducing agent | Room temperature to reflux | 60–80 | Requires additional reducing agent |

| Catalytic hydrogenation | Nitro-substituted precursors + H2, Pd/C | 2–3 bar H2, 25–80°C | 65–85 | More complex, used for positional isomers |

Chemical Reactions Analysis

Types of Reactions: 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity

- Methoxyethyl vs. The shorter alkoxy chain may also lower lipophilicity (LogP = ~2.37 estimated) compared to ethoxy analogs .

- Methyl vs. Nitro Groups : The 6-methyl group in the target compound provides mild electron-donating effects, stabilizing intermediates in diazotization reactions. In contrast, nitro-substituted diamines (e.g., 4-Methyl-5-nitrobenzene-1,2-diamine) exhibit higher electrophilicity, favoring reactions like nucleophilic aromatic substitution .

Spectroscopic and Crystallographic Insights

- X-ray Analysis: Structural analogs, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, have been characterized via X-ray crystallography to confirm N,O-bidentate coordination .

- NMR Trends : The methoxyethyl group would produce distinct ¹H NMR signals (δ ~3.3–3.5 ppm for OCH₃ and δ ~1.6–2.0 ppm for CH₂CH₂O), differentiating it from methyl- or nitro-substituted diamines .

Biological Activity

1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine, also known as N1-(2-methoxyethyl)benzene-1,2-diamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H16N2O

- Molecular Weight : Approximately 166.22 g/mol

- Structure : The compound features a methoxyethyl group attached to the nitrogen atom of a benzene-1,2-diamine structure.

Biological Activity Overview

Research indicates that derivatives of 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine exhibit significant biological activities. Notably, these derivatives have been investigated for their antimicrobial , anticancer , and antioxidant properties.

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Specifically, Schiff base derivatives derived from this compound have been studied for their antibacterial properties. These derivatives interact with bacterial proteins, disrupting their functions and demonstrating potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Activity Type | Target Organisms | Inhibition (%) |

|---|---|---|---|

| Schiff Base Derivative A | Antibacterial | E. coli, S. aureus | >95% |

| Schiff Base Derivative B | Antifungal | Candida albicans | 97.51% |

The mechanism of action involves the interaction of 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine with specific molecular targets within biological systems. It is believed to modulate cellular processes through its interaction with key proteins and enzymes . The formation of intramolecular hydrogen bonds enhances the stability and bioactivity of the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, derivatives have been evaluated against various cancer cell lines and have shown significant growth inhibition without inducing cytotoxic effects on normal cells .

Case Study: Anticancer Evaluation

In a comprehensive study involving multiple cancer types, certain derivatives exhibited notable antiproliferative effects:

- Compound 5d : Significant activity against leukemia cell lines.

- Compound 5h : Effective against ovarian and non-small cell lung cancers.

- Compound 5x : Demonstrated remarkable activity against breast cancer cells.

These findings underscore the therapeutic potential of the compound as a candidate for future drug development endeavors .

Applications in Medicinal Chemistry

The unique methoxyethyl group enhances solubility and biological activity, making it a subject of interest in medicinal chemistry and pharmacology . The synthesis typically involves the reaction of benzene-1,2-diamine with 2-methoxyethylamine in suitable solvents like ethanol or methanol. The product can be purified through recrystallization or chromatography techniques.

Summary

The biological activity of 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine showcases its potential as a versatile compound in medicinal chemistry. Its antimicrobial and anticancer properties are particularly noteworthy, warranting further investigation into its mechanisms and applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.